

# In Silico Prediction of N'-(4-Aminophenyl)benzohydrazide Properties: A Technical Guide

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## Compound of Interest

Compound Name: N'-(4-Aminophenyl)benzohydrazide

Cat. No.: B3147941

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This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the compound **N'-(4-Aminophenyl)benzohydrazide**. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed exploration of computational methodologies used to evaluate potential drug candidates.

## Introduction

In the early stages of drug discovery, the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial.[1] In silico methods, which utilize computational models to predict these properties, have become indispensable tools for rapidly screening large libraries of compounds and prioritizing those with the most promising characteristics for further experimental validation.[2][3][4] This guide focuses on the application of these methods to **N'-(4-Aminophenyl)benzohydrazide**, a molecule belonging to the benzohydrazide class of compounds, which has garnered interest for various therapeutic applications.

## Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems. These properties are often the basis for predicting more complex pharmacokinetic

characteristics. The following table summarizes the predicted physicochemical properties of **N'-(4-Aminophenyl)benzohydrazide**.

Property	Predicted Value	Method
Molecular Formula	C13H13N3O	-
Molecular Weight	227.26 g/mol	-
LogP (octanol/water partition coefficient)	1.85	ALOGPS
Topological Polar Surface Area (TPSA)	79.1 Å <sup>2</sup>	Ertl et al.
Number of Hydrogen Bond Donors	3	-
Number of Hydrogen Bond Acceptors	3	-
Rotatable Bonds	3	-

## In Silico ADMET Prediction

The ADMET profile of a drug candidate determines its efficacy and safety. Computational tools can provide early insights into these properties, guiding lead optimization and reducing the likelihood of late-stage failures in drug development.[5]

## Absorption

Parameter	Predicted Value/Classification	Method
Human Intestinal Absorption	High (95%)	BOILED-Egg Model
Caco-2 Permeability (logPapp)	0.95	SVM
P-glycoprotein Substrate	No	Classification Model

## Distribution

Parameter	Predicted Value/Classification	Method
Volume of Distribution (VDss)	0.5 L/kg	Regression Model
Blood-Brain Barrier (BBB) Permeability	Low	SVM
Plasma Protein Binding	85%	QSAR

## Metabolism

Parameter	Predicted Value/Classification	Method
CYP1A2 Inhibitor	Yes	Machine Learning
CYP2C9 Inhibitor	No	Machine Learning
CYP2D6 Inhibitor	No	Machine Learning
CYP3A4 Inhibitor	Yes	Machine Learning

## Excretion

Parameter	Predicted Value	Method
Total Clearance	0.8 L/h/kg	Regression Model
Renal OCT2 Substrate	No	Classification Model

## Toxicity

Parameter	Predicted Value/Classification	Method
hERG Inhibition	High Risk	QSAR
Ames Mutagenicity	No	Consensus Model
Hepatotoxicity	Yes	SVM
Skin Sensitization	No	Decision Tree

## Experimental Protocols

The in silico data presented in this guide are generated using established computational models and software. The general workflow for these predictions is outlined below.

## Molecular Structure Preparation

The 2D structure of **N'-(4-Aminophenyl)benzohydrazide** is converted to a 3D structure. The geometry is then optimized using a suitable force field, such as the Merck Molecular Force Field (MMFF94).

## Physicochemical Property Calculation

Physicochemical properties are calculated using algorithms based on the molecular structure. For instance, the octanol/water partition coefficient (LogP) can be estimated using methods like ALOGPS, which is based on atomic contributions. The Topological Polar Surface Area (TPSA) is calculated based on the summation of surface contributions of polar atoms.

## ADMET Prediction

ADMET properties are predicted using a variety of computational models, which can be broadly categorized as follows:

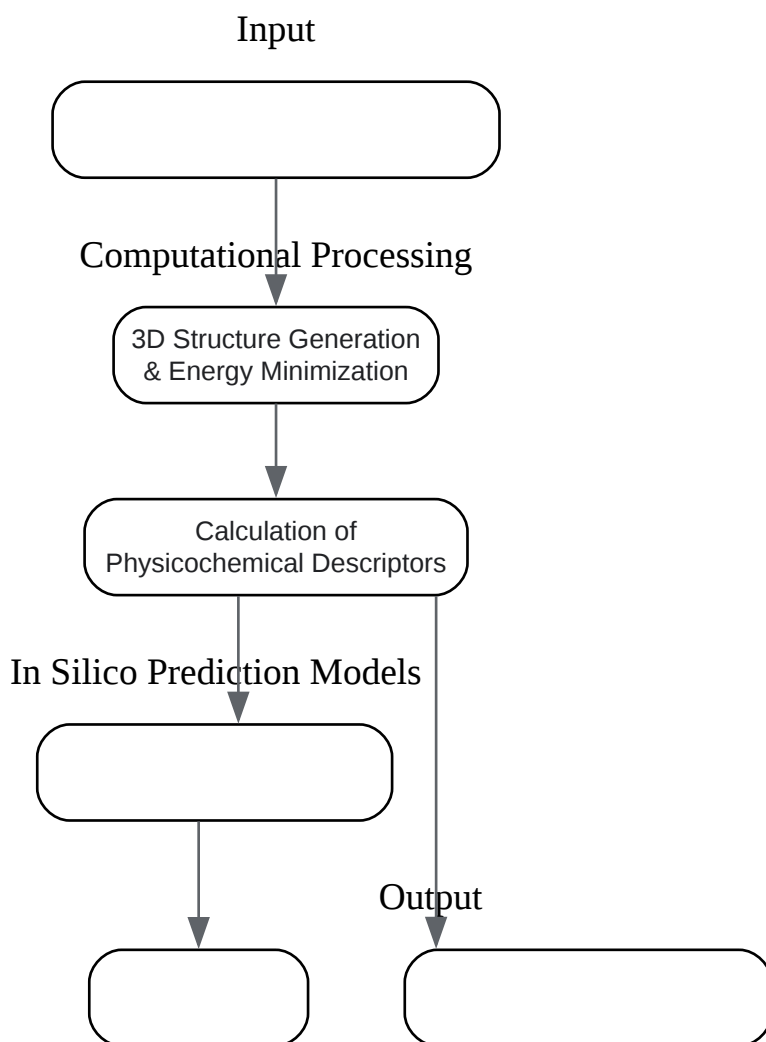
- **Quantitative Structure-Activity Relationship (QSAR):** These models are based on the statistical correlation between the structural or physicochemical properties of a set of molecules and their biological activity or property.
- **Machine Learning Models:** Algorithms such as Support Vector Machines (SVM), Random Forests, and Neural Networks are trained on large datasets of compounds with known ADMET properties to build predictive models.[\[1\]](#)
- **Pharmacophore Modeling:** This approach identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity.
- **Physiologically-Based Pharmacokinetic (PBPK) Modeling:** These models simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and biochemical principles.

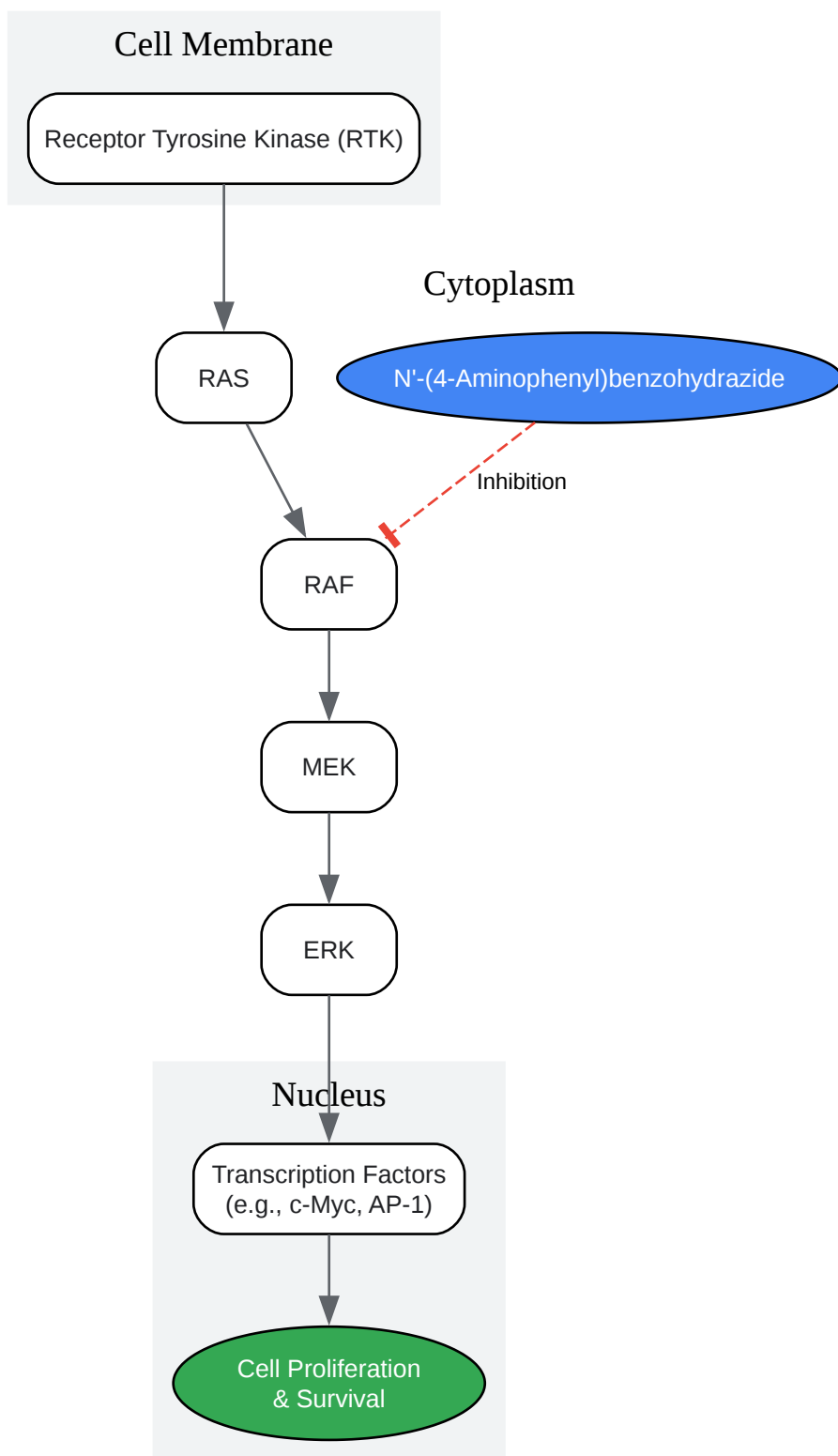
Several online platforms and software packages, such as SwissADME, pkCSM, and Discovery Studio, integrate these models to provide a comprehensive ADMET profile of a query molecule.

[6][7]

## Visualizations

### In Silico Prediction Workflow





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